molecular formula C18H16FN3O2S B6026012 1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone

1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone

Cat. No.: B6026012
M. Wt: 357.4 g/mol
InChI Key: LQWREFNWGAILDN-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a pyridine ring. Key structural attributes include:

  • Substituents: A 4-hydroxy group and 5,7-dimethyl groups on the pyrido-pyrimidine moiety.
  • Thioether linkage: Connects the pyrido-pyrimidine system to a 4-fluoro-3-methylphenyl-substituted ethanone. However, specific data on its synthesis, physical properties, or bioactivity remain unreported in the provided evidence.

Properties

IUPAC Name

2-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-9-7-12(4-5-13(9)19)14(23)8-25-18-21-16-15(17(24)22-18)10(2)6-11(3)20-16/h4-7H,8H2,1-3H3,(H,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWREFNWGAILDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC(=C(C=C3)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C16H18FN3O2SC_{16}H_{18}FN_3O_2S. It features a fluorinated phenyl group , a thioether linkage , and a hydroxypyrimidine moiety , which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various pathogens. For instance, it showed inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines. In vitro assays revealed an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating potent anticancer potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The pyrimidine component may interfere with nucleotide synthesis pathways, which are crucial for DNA replication in rapidly dividing cells, such as cancer cells.
  • Modulation of Cell Signaling : The compound may influence signaling pathways involved in cell proliferation and apoptosis. Studies have indicated that it can activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EffectReference
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli25 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM
CytotoxicityHeLa (Cervical Cancer)12 µM

Discussion

The promising biological activities of this compound indicate its potential as a lead compound for drug development. Its ability to inhibit microbial growth and induce apoptosis in cancer cells highlights its versatility as both an antimicrobial and anticancer agent.

Comparison with Similar Compounds

Structural Analogues

Pyrimidine Derivatives
  • Pyrazolo[3,4-d]pyrimidines (Example 62, ): Substituents: Fluorophenyl groups and a pyrazolo-pyrimidine core. Physical Data: Melting point 227–230°C; molecular mass 560.2 (M+1).
  • Thieno[2,3-d]pyrimidinyl Derivatives (): Substituents: Varied aryl groups (4-chloro, 4-fluoro, 4-methoxyphenyl). Relevance: Demonstrates how electron-withdrawing (fluoro) or donating (methoxy) groups modulate solubility or binding interactions .
  • Dihydropyrimidin-2(1H)-thiones ():

    • Core: Tetrahydropyrimidine with a thione group.
    • Bioactivity: Exhibits antibacterial and antifungal properties, suggesting pyrimidine-thioether systems may confer similar activities in the target compound .
Thioether-Containing Compounds
  • Compound 14b (): Structure: Thiophene-linked oxathiolan ring. Analytical Data: Elemental analysis (C: 62.12%, H: 4.91%, N: 15.29%) provides a benchmark for purity comparisons.

Substituent Effects

  • Fluorophenyl vs. Other Aryl Groups: Fluorine’s electronegativity enhances metabolic stability and membrane permeability, as seen in Example 62 () and thieno-pyrimidine derivatives (). Methoxy or chloro groups may alter hydrophobicity or steric effects .
  • Methyl and Hydroxy Groups on Pyrido-Pyrimidine: Methyl groups (5,7-positions) likely increase lipophilicity, while the 4-hydroxy group could facilitate hydrogen bonding, a feature shared with dihydropyrimidinones () .

Physical and Analytical Properties

Compound Molecular Formula Key Features Melting Point (°C) Bioactivity Reference
Target Compound C19H17FN2O2S Pyrido-pyrimidine, thioether N/A Not reported N/A
Example 62 (Pyrazolo-pyrimidine) C28H19F2N3O3S Fluorophenyl, Suzuki coupling product 227–230 Unspecified
Compound 14b (Thiophene-oxathiolan) C14H13N3OS Thioxo-oxathiolan ring N/A Unspecified
Dihydropyrimidin-2-thione C13H14N2OS Antibacterial, antifungal N/A Antibacterial, Antifungal

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